Comparative Solubility Profile: 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid vs. Unsubstituted Phenylboronic Acid
The introduction of the -OCF₃ and chloro substituents dramatically alters aqueous solubility compared to the unsubstituted parent scaffold. 2-Chloro-5-(trifluoromethoxy)phenylboronic acid exhibits a calculated aqueous solubility of 0.077 g/L at 25 °C . In contrast, unsubstituted phenylboronic acid is freely soluble in water, with reported solubility exceeding 10 g/L under comparable conditions [1].
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | 0.077 g/L (calculated) |
| Comparator Or Baseline | Unsubstituted phenylboronic acid: >10 g/L |
| Quantified Difference | Approximately 130-fold lower solubility (target is ~0.7% as soluble as comparator) |
| Conditions | Aqueous medium, 25 °C (calculated values using ACD/Labs software for target compound) |
Why This Matters
This solubility differential impacts biphasic reaction design; the lower aqueous solubility of the target compound may require specific solvent system optimization to achieve effective partitioning in aqueous-organic Suzuki coupling protocols.
- [1] PubChem. Phenylboronic acid (Compound Summary). CID 66827. View Source
